Enantiomeric Purity vs. Racemic Mixture and (S)-Enantiomer
The (R)-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride (CAS 2411592-08-8) is supplied with a minimum enantiomeric excess of >97%, whereas commercial samples of the racemic 1-(5-bromopyridin-3-yl)ethanamine (CAS 886374-05-6) provide only a 1:1 mixture of (R)- and (S)-enantiomers. The (S)-enantiomer (CAS 1212922-30-9) typically reaches ≥98% ee when produced via biocatalytic resolution [1]. This means that the (R)-dihydrochloride salt delivers a single stereoisomer with less than 1.5% enantiomeric impurity, critical for asymmetric API synthesis where stereopurity requirements exceed 99% in final drug substance specifications .
| Evidence Dimension | Chiral purity (enantiomeric excess) |
|---|---|
| Target Compound Data | >97% ee (R)-enantiomer, dihydrochloride salt form |
| Comparator Or Baseline | Racemic 1-(5-bromopyridin-3-yl)ethanamine: 0% ee (1:1 mixture); (S)-1-(5-bromopyridin-3-yl)ethanamine: ≥98% ee opposite enantiomer |
| Quantified Difference | >97% absolute ee (vs. 0% for racemate) and opposite configuration vs. (S)-isomer |
| Conditions | Chiral HPLC analysis as per vendor Certificate of Analysis |
Why This Matters
Enantiomeric purity is the single most critical specification for chiral intermediates: racemic mixtures require additional chiral separation steps (cost, yield loss) while the wrong enantiomer gives a diastereomeric final product that can fail pharmacological testing.
- [1] PubChem. (S)-1-(5-Bromopyridin-3-yl)ethanamine. Compound Summary. CID 68653243. View Source
